

# Application Notes and Protocols for CER-1236 in Cancer Research Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BO-1236**

Cat. No.: **B1667345**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CER-1236 is an investigational chimeric engulfment receptor (CER) T-cell therapy demonstrating a novel, dual-mechanism approach to cancer treatment. This document provides detailed application notes and protocols for the use of CER-1236 in preclinical cancer research models, based on currently available data. CER-1236 is engineered to target the TIM-4 ligand (TIM-4L), phosphatidylserine (PS), which is aberrantly exposed on the outer leaflet of the plasma membrane of various tumor cells.<sup>[1]</sup> This targeted approach is designed to minimize off-tumor toxicity, as PS exposure on healthy cells is minimal.<sup>[1]</sup>

The CER-1236 construct fuses the extracellular domain of the PS receptor TIM-4 with intracellular signaling domains from T-cell and innate immune cells, specifically Toll-like receptor 2 (TLR2), CD28, and CD3ζ.<sup>[1][2][3]</sup> This unique design aims to induce both direct T-cell mediated cytotoxicity and phagocytosis of tumor cells, followed by the processing and presentation of tumor-associated antigens to elicit a broader and more sustained anti-tumor immune response.<sup>[1]</sup> Preclinical studies have shown promising anti-tumor activity in models of acute myeloid leukemia (AML), ovarian cancer, and non-small cell lung cancer (NSCLC).<sup>[3][4]</sup> <sup>[5][6]</sup>

## Mechanism of Action

The dual functionality of CER-1236 represents a significant advancement in engineered T-cell therapies. Upon encountering a tumor cell with exposed phosphatidylserine, the following sequence of events is initiated:

- Binding: The TIM-4 extracellular domain of the CER-1236 T-cell binds to PS on the surface of the cancer cell.
- Signal Transduction: This binding event activates the intracellular signaling domains:
  - CD3ζ: Initiates the primary T-cell activation signal, leading to cytotoxic granule release (perforin and granzymes) and direct killing of the tumor cell.
  - CD28: Provides a co-stimulatory signal, promoting T-cell proliferation, survival, and cytokine production.
  - TLR2: Engages innate immune signaling pathways, enhancing the phagocytic capacity of the CER-T cell and promoting a pro-inflammatory microenvironment.
- Dual Effector Functions:
  - Cytotoxicity: The activated CER-1236 T-cell directly kills the target tumor cell through the release of cytotoxic molecules.
  - Phagocytosis: The CER-1236 T-cell engulfs the targeted cancer cell, a process typically associated with professional phagocytes like macrophages.
- Antigen Presentation and Immune Cascade: Following phagocytosis, the CER-1236 T-cell processes the tumor cell remnants and can present tumor-associated antigens on its surface, effectively acting as an antigen-presenting cell (APC). This cross-presentation can activate bystander T-cells, leading to a broader and more durable anti-tumor immune response.[\[1\]](#)

## Data Presentation

### In Vitro Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of CER-1236 against various cancer cell lines as reported in preclinical studies.

| Target Cell Line | Cancer Type    | Effector:Target (E:T) Ratio | Cytotoxicity (%) | Reference |
|------------------|----------------|-----------------------------|------------------|-----------|
| Kuramochi        | Ovarian Cancer | 2:1                         | 52.4             | [7]       |
| SKOV-3           | Ovarian Cancer | 2:1                         | 70.1             | [7]       |

Note: The studies also report potent in vitro and in vivo cytotoxicity against TP53 mutant AML cell lines, though specific percentages were not detailed in the reviewed abstracts.[8][9]

## **TIM-4 Ligand (Phosphatidylserine) Expression on Ovarian Cancer Cell Lines**

| Cell Line | Basal TIM-4-L Expression (%) | TIM-4-L Expression after 96h exposure to CER-1236 secreted factors (%) | Reference |
|-----------|------------------------------|------------------------------------------------------------------------|-----------|
| A2780     | 28.9                         | 26.7                                                                   | [7]       |
| Kuramochi | 31.4                         | 52.6                                                                   | [7]       |
| SKOV-3    | 19.9                         | 36.5                                                                   | [7]       |

## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the efficacy of CER-1236 in cancer research models. These are adapted from standard protocols for CAR-T cell therapies and should be optimized for specific experimental conditions.

### **Protocol 1: In Vitro Cytotoxicity Assay (Flow Cytometry-Based)**

Objective: To quantify the cytotoxic potential of CER-1236 T-cells against target cancer cells.

Materials:

- CER-1236 T-cells (effector cells)
- Target cancer cells (e.g., Kuramochi, SKOV-3, or relevant AML cell lines)
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS)
- Cell viability stain (e.g., 7-AAD or similar)
- Apoptosis detection kit (e.g., Annexin V-FITC)
- 96-well U-bottom plates
- Flow cytometer

**Procedure:**

- Cell Preparation:
  - Culture CER-1236 T-cells and target cancer cells to the appropriate density.
  - Harvest and wash both cell types with PBS.
  - Resuspend cells in complete RPMI medium and perform cell counts to determine viability and concentration.
- Co-culture Setup:
  - Plate target cells at a density of  $1 \times 10^4$  cells/well in a 96-well U-bottom plate.
  - Add CER-1236 T-cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1).
  - Include control wells:

- Target cells only (spontaneous death)
- Target cells with untransduced T-cells (non-specific killing)
- Target cells with lysis buffer (maximum killing)
- Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 24, 48 hours).
- Staining and Analysis:
  - After incubation, gently resuspend the cells in each well.
  - Transfer the cell suspension to flow cytometry tubes.
  - Wash the cells with PBS.
  - Stain the cells with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.
  - Acquire the samples on a flow cytometer.
- Data Analysis:
  - Gate on the target cell population.
  - Determine the percentage of apoptotic (Annexin V+) and dead (7-AAD+) target cells.
  - Calculate the percentage of specific cytotoxicity using the following formula:

## Protocol 2: In Vitro Phagocytosis Assay (Flow Cytometry-Based)

Objective: To measure the phagocytic activity of CER-1236 T-cells.

Materials:

- CER-1236 T-cells (effector cells)
- Target cancer cells

- Cell labeling dyes (e.g., CFSE for target cells and a different fluorescent dye for effector cells)
- Complete RPMI-1640 medium
- 96-well U-bottom plates
- Flow cytometer

**Procedure:**

- Cell Labeling:
  - Label the target cancer cells with CFSE according to the manufacturer's protocol.
  - Label the CER-1236 T-cells with a different fluorescent dye (e.g., CellTrace Violet) to distinguish them from the target cells.
- Co-culture:
  - Co-culture the labeled CER-1236 T-cells and target cells at an appropriate E:T ratio (e.g., 1:1) in a 96-well plate.
  - Incubate for 4-6 hours at 37°C.
- Analysis:
  - Harvest the cells and analyze by flow cytometry.
  - Gate on the CER-1236 T-cell population (positive for the effector cell dye).
  - Within the CER-1236 T-cell gate, quantify the percentage of cells that are also positive for the target cell dye (CFSE). This double-positive population represents the CER-1236 T-cells that have phagocytosed the target cells.

## Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CER-1236 in a murine xenograft model.

**Materials:**

- Immunocompromised mice (e.g., NSG mice)
- Human cancer cell line (e.g., TP53 mutant AML or ovarian cancer cell line)
- CER-1236 T-cells
- Untransduced T-cells (control)
- PBS
- Calipers for tumor measurement

**Procedure:**

- Tumor Implantation:
  - Subcutaneously inject the human cancer cell line into the flank of the mice.
  - Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment:
  - Randomize the mice into treatment groups (e.g., CER-1236 T-cells, untransduced T-cells, PBS control).
  - Administer the T-cells intravenously or intraperitoneally at a predetermined dose.
- Monitoring:
  - Monitor the tumor growth by measuring the tumor volume with calipers at regular intervals.
  - Monitor the body weight and overall health of the mice.
- Endpoint and Analysis:
  - At the end of the study (based on tumor size or humane endpoints), euthanize the mice.

- Excise the tumors and measure their weight.
- Analyze the tumor tissue for T-cell infiltration and other relevant biomarkers by immunohistochemistry or flow cytometry.
- Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.

## Visualizations

### CER-1236 Mechanism of Action





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. [PDF] Therapeutic Targeting of TIM-4-L With Engineered T Cells for Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 3. Chimeric TIM-4 receptor-modified T cells targeting phosphatidylserine mediates both cytotoxic anti-tumor responses and phagocytic uptake of tumor-associated antigen for T cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CERo Therapeutics, Inc. Presents Encouraging Preclinical [globenewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. CERo Therapeutics Presents CER-1236 Data Supporting Use in AML [drug-dev.com]
- 9. CERo Therapeutics Holdings presenta nuovi dati su CER-1236 al congresso SITC: espansione cellulare sostenuta e risposta citochinica | MarketScreener Italia [it.marketscreener.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CER-1236 in Cancer Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667345#bo-1236-applications-in-cancer-research-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)